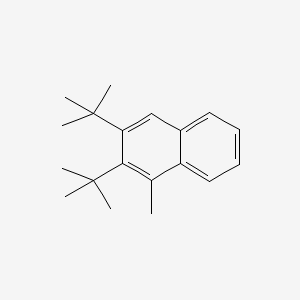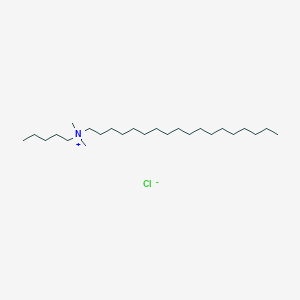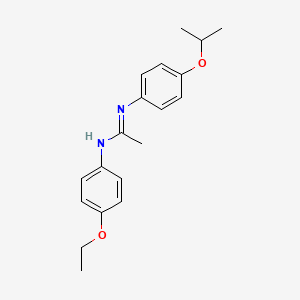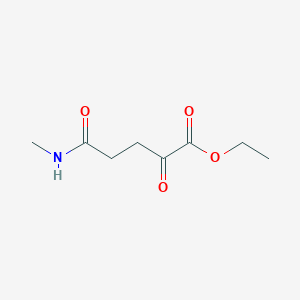
2,3-Ditert-butyl-1-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Ditert-butyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and one methyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butyl-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove by-products and unreacted starting materials .
化学反应分析
Types of Reactions
2,3-Ditert-butyl-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
2,3-Ditert-butyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,3-Ditert-butyl-1-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or chemical effects .
相似化合物的比较
Similar Compounds
- 2,3-Ditert-butyl-1-naphthol
- 2,3-Ditert-butyl-1-naphthoquinone
- 2,3-Ditert-butyl-1-naphthylamine
Uniqueness
2,3-Ditert-butyl-1-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
属性
CAS 编号 |
85650-82-4 |
|---|---|
分子式 |
C19H26 |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2,3-ditert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-13-15-11-9-8-10-14(15)12-16(18(2,3)4)17(13)19(5,6)7/h8-12H,1-7H3 |
InChI 键 |
XBPHZCZACBPFHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)





![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![N-{4-[(Benzenesulfonyl)amino]-3-methylphenyl}acetamide](/img/structure/B14403854.png)


